molecular formula C9H10N2O3 B14508840 4-Methylphenyl methyl(nitroso)carbamate CAS No. 64470-43-5

4-Methylphenyl methyl(nitroso)carbamate

Katalognummer: B14508840
CAS-Nummer: 64470-43-5
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: KKSSIVAZOPDHIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylphenyl methyl(nitroso)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a nitroso group attached to the carbamate structure, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl methyl(nitroso)carbamate typically involves the reaction of 4-methylphenyl isocyanate with nitrosomethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

4-Methylphenyl isocyanate+Nitrosomethyl carbamate4-Methylphenyl methyl(nitroso)carbamate\text{4-Methylphenyl isocyanate} + \text{Nitrosomethyl carbamate} \rightarrow \text{this compound} 4-Methylphenyl isocyanate+Nitrosomethyl carbamate→4-Methylphenyl methyl(nitroso)carbamate

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylphenyl methyl(nitroso)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates.

Wissenschaftliche Forschungsanwendungen

4-Methylphenyl methyl(nitroso)carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Methylphenyl methyl(nitroso)carbamate involves the interaction of the nitroso group with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

    4-Nitrophenyl methylcarbamate: Similar structure but with a nitro group instead of a nitroso group.

    4-Methylphenyl isocyanate: Precursor in the synthesis of 4-Methylphenyl methyl(nitroso)carbamate.

    Methyl carbamate: Basic carbamate structure without the aromatic ring or nitroso group.

Uniqueness: this compound is unique due to the presence of both the nitroso group and the aromatic ring, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

64470-43-5

Molekularformel

C9H10N2O3

Molekulargewicht

194.19 g/mol

IUPAC-Name

(4-methylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C9H10N2O3/c1-7-3-5-8(6-4-7)14-9(12)11(2)10-13/h3-6H,1-2H3

InChI-Schlüssel

KKSSIVAZOPDHIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC(=O)N(C)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.